molecular formula C20H20N2O3 B11338787 2-(2,6-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide

2-(2,6-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide

Cat. No.: B11338787
M. Wt: 336.4 g/mol
InChI Key: XDRHQOIMSRIALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It is characterized by the presence of a dimethylphenoxy group and a methoxyquinolinyl group attached to an acetamide backbone. Compounds of this nature are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide typically involves the following steps:

    Formation of the Dimethylphenoxy Intermediate: This step involves the reaction of 2,6-dimethylphenol with an appropriate halogenating agent to form 2,6-dimethylphenoxy halide.

    Quinoline Derivative Formation: The next step involves the synthesis of the 8-methoxyquinoline derivative through a series of reactions, including nitration, reduction, and methoxylation.

    Coupling Reaction: The final step involves the coupling of the dimethylphenoxy intermediate with the 8-methoxyquinoline derivative in the presence of a base to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide is unique due to the presence of both the dimethylphenoxy and methoxyquinolinyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide

InChI

InChI=1S/C20H20N2O3/c1-13-6-4-7-14(2)20(13)25-12-18(23)22-16-9-10-17(24-3)19-15(16)8-5-11-21-19/h4-11H,12H2,1-3H3,(H,22,23)

InChI Key

XDRHQOIMSRIALV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=C3C=CC=NC3=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.